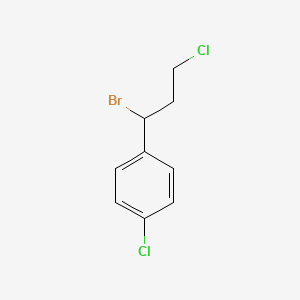

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene

Description

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene (C₉H₉BrCl₂, molecular weight: 268.43 g/mol) is a halogenated aromatic compound featuring a para-chlorinated benzene ring attached to a propyl chain substituted with bromine (at position 1) and chlorine (at position 3). This compound serves as a critical intermediate in pharmaceutical synthesis, notably for Parogrelil hydrochloride, a medication for intermittent claudication . Traditional synthesis required four steps, but advancements in photoredox catalysis now enable a one-step preparation with improved efficiency (39% yield for the target isomer) . Its structural complexity and reactivity make it valuable for further functionalization in drug development.

Properties

IUPAC Name |

1-(1-bromo-3-chloropropyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDEUATKCTIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the free-radical addition of hydrogen bromide to allyl chloride, followed by further chlorination to introduce the chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound is highly electrophilic due to the presence of halogen atoms, making it susceptible to nucleophilic attack.

Elimination Reactions: Under high temperatures or in the presence of strong acids or bases, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.

Elimination Reactions: Strong bases like sodium ethoxide or potassium hydroxide are used, often at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Products typically include substituted benzene derivatives where the halogen atoms are replaced by nucleophiles.

Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Reactions

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure facilitates various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a valuable building block for pharmaceuticals and agrochemicals.

Reactivity and Mechanisms

The compound's reactivity is primarily influenced by its electrophilic nature due to the presence of bromine and chlorine atoms. This allows it to participate in nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide under mild conditions. Additionally, it can undergo elimination reactions under elevated temperatures or in the presence of strong bases, leading to the formation of alkenes.

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in advanced composites.

Biological Studies

Biochemical Probes

The compound is employed as a probe in biochemical assays to study enzyme mechanisms and interactions within biological systems. Its halogenated nature allows for specific binding interactions that can be analyzed to understand biological pathways better.

Toxicological Studies

Research has indicated that halogenated compounds can exhibit varying degrees of toxicity. Thus, this compound is also investigated for its potential environmental impacts and biological effects, contributing to studies on the safety and regulation of organohalogen compounds .

Medicinal Chemistry

Pharmaceutical Synthesis

In medicinal chemistry, this compound is significant as an intermediate for synthesizing pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.

Table 1: Summary of Applications

| Field | Application | Key Reactions/Mechanisms |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Nucleophilic substitution, electrophilic substitution |

| Material Science | Development of advanced materials | Polymerization reactions |

| Biological Studies | Biochemical probes for enzyme mechanisms | Specific binding interactions |

| Medicinal Chemistry | Synthesis of pharmaceuticals | Structural modifications for therapeutic targets |

Case Study: Synthesis of Pharmaceuticals

A study highlighted the use of this compound in synthesizing a novel antimicrobial agent. The compound underwent a series of nucleophilic substitutions to yield derivatives with enhanced antibacterial activity against Gram-positive bacteria .

Technical Insights

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 1-bromo-3-chloropropane. This method has been optimized to yield high purity products suitable for further applications in research and industry.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-3-chloropropyl)-4-chlorobenzene involves its reactivity as an electrophile. The compound interacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug development and biochemical research .

Comparison with Similar Compounds

Data Tables

Research Findings and Trends

- Synthetic Efficiency : Photoredox and Cu-catalyzed methods () outperform traditional multi-step syntheses, reducing costs and waste.

- Pharmaceutical Relevance : Fluorinated analogs () and nitro derivatives () show promise in enhancing drug stability and reactivity.

- Safety Considerations : Dichlorinated analogs () require stringent handling due to toxicity risks, highlighting the need for structural optimization.

Biological Activity

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene, a compound with the molecular formula , is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications in toxicology. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and other relevant biological effects.

Inhalation Studies

Research indicates that exposure to 1-bromo-3-chloropropane, a related compound, reveals significant toxicological effects. In a two-year inhalation study involving mice and rats, the following findings were reported:

- Mice :

- Rats :

Dermal Exposure

The compound's dermal toxicity has not been extensively studied; however, halogenated compounds are generally known for their potential to cause skin irritation or sensitization.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain halogenated compounds as possible human carcinogens. The studies on related compounds suggest that prolonged exposure may lead to tumor development in various organs, particularly the lungs and liver .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study on Mice

A notable study involved exposing female Crj:BDF1 mice to varying concentrations of 1-bromo-3-chloropropane. The results indicated a significant increase in the incidence of lung tumors, particularly bronchioloalveolar adenomas and carcinomas. The study concluded that inhalation exposure posed a serious risk for developing respiratory cancers .

Study on Rats

In a similar study with F344/DuCrj rats, exposure to the compound resulted in a marked increase in hepatocellular tumors. The findings suggest that chronic exposure can lead to severe health consequences, emphasizing the need for caution in occupational settings where such chemicals are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.